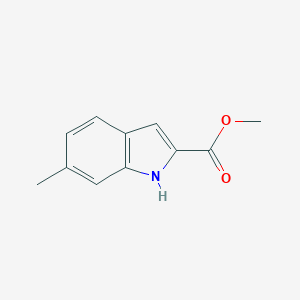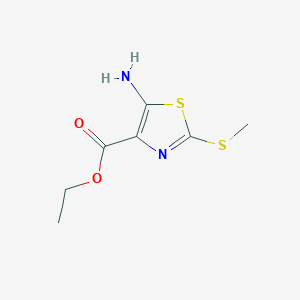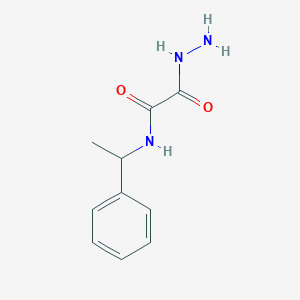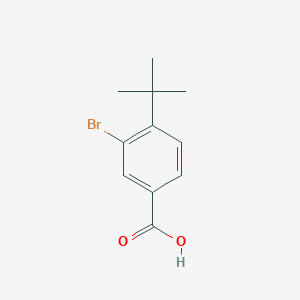
3-Bromo-4-tert-butylbenzoic acid
Vue d'ensemble
Description
3-Bromo-4-tert-butylbenzoic acid is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the third position and a tert-butyl group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.
Applications De Recherche Scientifique
3-Bromo-4-tert-butylbenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and resins.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Chemical Biology: Researchers use it to study enzyme-substrate interactions and to develop enzyme inhibitors.
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to 4-tert-butylbenzoic acid, which is known to be a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Mode of Action
Based on its structural similarity to 4-tert-butylbenzoic acid, it may interact with its targets to form complexes , potentially altering their function and leading to downstream effects.
Pharmacokinetics
It is likely soluble in alcohol and benzene, but insoluble in water , which could impact its bioavailability and distribution.
Result of Action
If it acts similarly to 4-tert-butylbenzoic acid, it may inhibit the activity of sirtuins, leading to changes in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-tert-butylbenzoic acid can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in non-aqueous environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-Bromo-4-tert-butylbenzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Cellular Effects
It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-tert-butylbenzoic acid typically involves the bromination of 4-tert-butylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-tert-butylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid or ketone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted benzoic acids or benzamides.
Reduction: 3-Bromo-4-tert-butylbenzyl alcohol, 3-Bromo-4-tert-butylbenzaldehyde.
Oxidation: this compound derivatives with oxidized tert-butyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a tert-butyl group.
4-tert-Butylbenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-5-tert-butylbenzoic acid: Bromine atom is positioned differently, affecting its reactivity and applications.
Uniqueness
3-Bromo-4-tert-butylbenzoic acid is unique due to the combination of the bromine and tert-butyl groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the tert-butyl group provides steric hindrance, influencing its overall reactivity and stability.
Propriétés
IUPAC Name |
3-bromo-4-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYNNKZVBDWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300474 | |
| Record name | 3-bromo-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38473-89-1 | |
| Record name | 38473-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
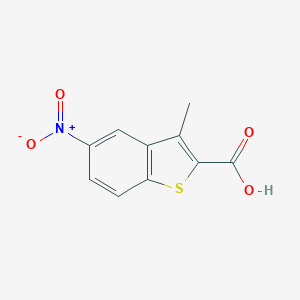

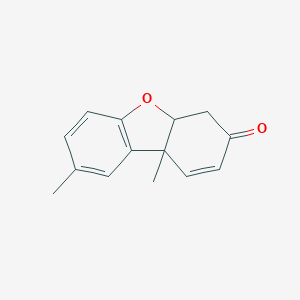

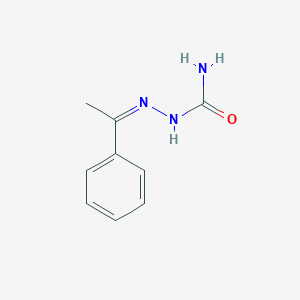

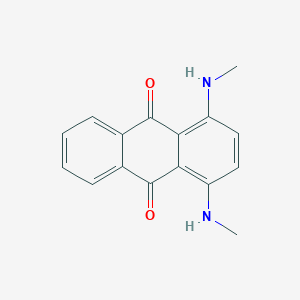

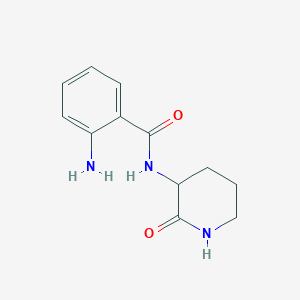

![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
